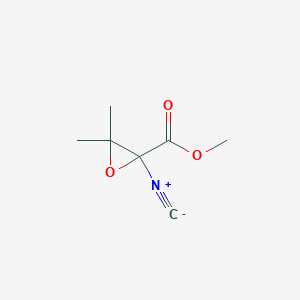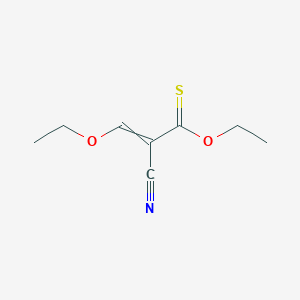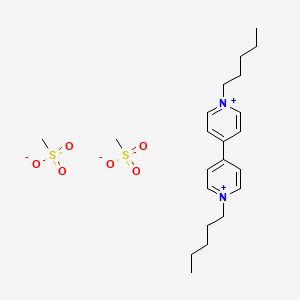
4-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)-2-hydroxybut-3-yn-1-yl dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)-2-hydroxybut-3-yn-1-yl dihydrogen phosphate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pteridine ring system, a hydroxybutynyl group, and a phosphate group. Its molecular formula is C10H11N4O6P, and it is known for its potential roles in biochemical and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)-2-hydroxybut-3-yn-1-yl dihydrogen phosphate typically involves multiple steps, starting from commercially available precursors. The process often includes:
Formation of the pteridine ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the hydroxybutynyl group: This is achieved through a series of reactions, including alkylation and hydroxylation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)-2-hydroxybut-3-yn-1-yl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pteridine ring or the hydroxybutynyl group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which may have altered biological or chemical properties.
Aplicaciones Científicas De Investigación
4-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)-2-hydroxybut-3-yn-1-yl dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzymatic reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)-2-hydroxybut-3-yn-1-yl dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating the activity of key enzymes involved in metabolic processes. Its phosphate group allows it to participate in phosphorylation reactions, which are crucial for signal transduction and energy transfer in cells.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)methylamino]benzoic acid: Shares the pteridine ring system but differs in the side chain structure.
4-(2-Amino-4-oxo-3,4-dihydropteridin-6-yl)methylamino]benzoic acid: Another derivative with a similar core structure but different functional groups.
Uniqueness
4-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)-2-hydroxybut-3-yn-1-yl dihydrogen phosphate is unique due to its combination of a pteridine ring, a hydroxybutynyl group, and a phosphate group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Número CAS |
90689-74-0 |
|---|---|
Fórmula molecular |
C10H10N5O6P |
Peso molecular |
327.19 g/mol |
Nombre IUPAC |
[4-(2-amino-4-oxo-3H-pteridin-6-yl)-2-hydroxybut-3-ynyl] dihydrogen phosphate |
InChI |
InChI=1S/C10H10N5O6P/c11-10-14-8-7(9(17)15-10)13-5(3-12-8)1-2-6(16)4-21-22(18,19)20/h3,6,16H,4H2,(H2,18,19,20)(H3,11,12,14,15,17) |
Clave InChI |
SHXWOWWMCZUJMU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C2C(=O)NC(=NC2=N1)N)C#CC(COP(=O)(O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[(5,5,7,7-Tetramethyloct-1-en-1-yl)oxy]quinoline-2-carbonitrile](/img/structure/B14359876.png)
![2,9-Dimethyl-1,2-dihydro-7H-[1,2,3]triazolo[4,5-f]quinolin-7-one](/img/structure/B14359889.png)

![3-{Methyl[2-(pyridin-2-yl)ethyl]amino}phenol](/img/structure/B14359897.png)


![N-butyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14359912.png)
![N-{4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butyl}prop-2-enamide](/img/structure/B14359917.png)

![2-Oxo-4-[(pyridine-3-carbonyl)amino]butanoic acid](/img/structure/B14359928.png)
![Methyl 4-chloro-2-[(chloroacetyl)(phenyl)amino]benzoate](/img/structure/B14359936.png)

silane](/img/structure/B14359953.png)

